molecular formula C25H18BrN5O2 B395280 7-(4-BROMOPHENYL)-1,3-DIMETHYL-8-(NAPHTHALEN-1-YL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE

7-(4-BROMOPHENYL)-1,3-DIMETHYL-8-(NAPHTHALEN-1-YL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE

Cat. No.: B395280
M. Wt: 500.3g/mol
InChI Key: BOTHTEQUWCDBCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-BROMOPHENYL)-1,3-DIMETHYL-8-(NAPHTHALEN-1-YL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a bromophenyl group, a naphthyl group, and an imidazo[2,1-f]purine core, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-BROMOPHENYL)-1,3-DIMETHYL-8-(NAPHTHALEN-1-YL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using efficient catalysts, high-purity reagents, and controlled reaction conditions to ensure high yield and purity of the final product. Additionally, continuous flow reactors may be employed to enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

7-(4-BROMOPHENYL)-1,3-DIMETHYL-8-(NAPHTHALEN-1-YL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce reduced forms of the compound with altered electronic properties.

Scientific Research Applications

7-(4-BROMOPHENYL)-1,3-DIMETHYL-8-(NAPHTHALEN-1-YL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(4-BROMOPHENYL)-1,3-DIMETHYL-8-(NAPHTHALEN-1-YL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-chlorophenyl)-1,3-dimethyl-8-(1-naphthyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
  • 7-(4-fluorophenyl)-1,3-dimethyl-8-(1-naphthyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
  • 7-(4-methylphenyl)-1,3-dimethyl-8-(1-naphthyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Uniqueness

The uniqueness of 7-(4-BROMOPHENYL)-1,3-DIMETHYL-8-(NAPHTHALEN-1-YL)-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromophenyl group, in particular, may enhance its reactivity and interaction with molecular targets compared to similar compounds with different substituents.

Properties

Molecular Formula

C25H18BrN5O2

Molecular Weight

500.3g/mol

IUPAC Name

7-(4-bromophenyl)-2,4-dimethyl-6-naphthalen-1-ylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C25H18BrN5O2/c1-28-22-21(23(32)29(2)25(28)33)30-14-20(16-10-12-17(26)13-11-16)31(24(30)27-22)19-9-5-7-15-6-3-4-8-18(15)19/h3-14H,1-2H3

InChI Key

BOTHTEQUWCDBCN-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)C4=CC=CC5=CC=CC=C54)C6=CC=C(C=C6)Br

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)C4=CC=CC5=CC=CC=C54)C6=CC=C(C=C6)Br

Origin of Product

United States

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